molecular formula C14H15N3OS2 B2510149 Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705890-88-5

Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2510149
CAS RN: 1705890-88-5
M. Wt: 305.41
InChI Key: GCLLRNOKURUGRP-UHFFFAOYSA-N
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Description

Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study developed a preparatively convenient one-pot method for synthesizing new 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives. These compounds demonstrated significant antimicrobial and antioxidant activities. Notably, certain derivatives exhibited antibacterial effects comparable to the control drug vancomycin, and others were identified as promising for further structural modification to enhance their antioxidant effect (Litvinchuk et al., 2021).

Biological Study and Anti-inflammatory Agents

Another research effort synthesized thieno[2,3-d]pyrimidine derivatives, testing them as antimicrobial and anti-inflammatory agents. These compounds displayed remarkable activity against fungi, bacteria, and inflammation, underscoring the heterocyclic ring's enhanced biological activities through the merger of different groups (Tolba et al., 2018).

Novel Fused Chromone–Pyrimidine Hybrids

Research on novel 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol and (2,4-diphenylpyrimidin-5-yl)(2-hydroxyphenyl)methanone synthesis involved ANRORC rearrangement, illustrating a versatile procedure for creating functionalized pyrimidine derivatives (Sambaiah et al., 2017).

Antitumor and Antimicrobial Activities

A study on the synthesis of (7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones through a three-component condensation process identified compounds with potential antimicrobial activities, suggesting avenues for the development of novel antimicrobial agents (Gein et al., 2020).

Theoretical Studies and Characterization

Research into the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives compared DFT/TDDFT calculations with experimental studies. This analysis revealed significant nonlinear optical (NLO) properties, indicating the potential for applications in medicine and NLO fields (Hussain et al., 2020).

properties

IUPAC Name

pyrimidin-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS2/c18-14(13-15-5-2-6-16-13)17-7-4-12(20-10-8-17)11-3-1-9-19-11/h1-3,5-6,9,12H,4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLLRNOKURUGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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